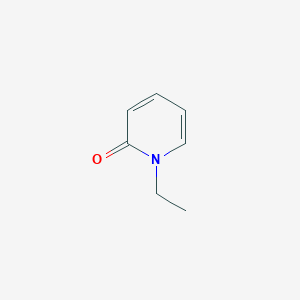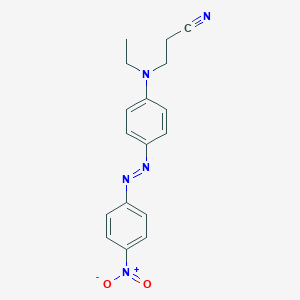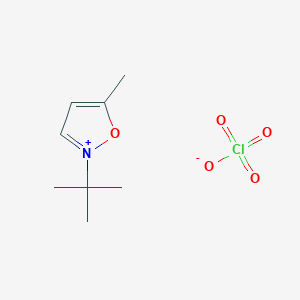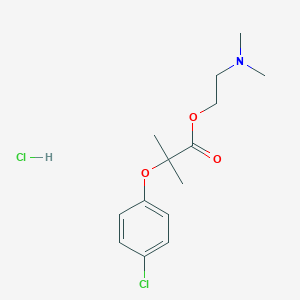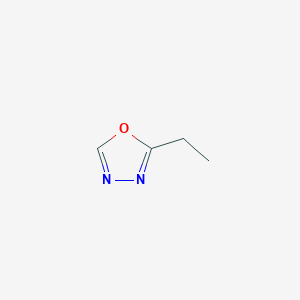
2-Éthyl-1,3,4-oxadiazole
Vue d'ensemble
Description
2-Ethyl-1,3,4-oxadiazole is a heterocyclic compound that contains a five-membered ring composed of two nitrogen atoms, one oxygen atom, and two carbon atoms. This compound is part of the broader class of oxadiazoles, which are known for their diverse biological and chemical properties. The presence of the ethyl group at the second position of the oxadiazole ring imparts unique characteristics to this compound, making it of interest in various fields of research and industry.
Applications De Recherche Scientifique
2-Ethyl-1,3,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds. Its derivatives are used in the development of new materials with specific electronic and optical properties.
Biology: The compound exhibits antimicrobial and antifungal activities, making it a candidate for the development of new antibiotics and antifungal agents.
Medicine: 2-Ethyl-1,3,4-oxadiazole derivatives have shown potential as anticancer agents, enzyme inhibitors, and anti-inflammatory drugs. They are being investigated for their ability to interact with specific biological targets.
Industry: The compound is used in the production of agrochemicals, such as herbicides and insecticides, due to its biological activity. It is also employed in the manufacture of dyes and pigments.
Mécanisme D'action
Target of Action
They have been used in the treatment of various diseases in humans and animals, and play an important role in modern agriculture .
Mode of Action
Many oxadiazole derivatives exhibit antibacterial, antiviral, blood pressure lowering, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory, and analgesic properties . The broadest spectrum of antibacterial activity was shown by a derivative of 5-ethyl-2-[2-(2-thienyl)ethenyl]- 1,3,4-oxadiazole .
Biochemical Pathways
It’s known that 1,3,4-oxadiazole derivatives can inhibit various enzymes that contribute to cancer cell proliferation .
Result of Action
Many 1,3,4-oxadiazole derivatives have shown promising results in the treatment of various diseases, including cancer .
Analyse Biochimique
Biochemical Properties
2-Ethyl-1,3,4-oxadiazole has been found to interact with various enzymes, proteins, and other biomolecules . These interactions are often non-covalent and can involve hydrogen bonding due to the electronegativity of the nitrogen and oxygen atoms in the oxadiazole ring . The exact nature of these interactions and the specific biomolecules involved may vary depending on the specific biochemical context and the presence of other functional groups on the 2-Ethyl-1,3,4-oxadiazole molecule .
Cellular Effects
The effects of 2-Ethyl-1,3,4-oxadiazole on cells can be quite diverse, depending on the specific cellular context . It has been found to exhibit cytotoxic activity against certain types of cancer cells . It can influence cell function by interacting with various cellular components and affecting processes such as cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2-Ethyl-1,3,4-oxadiazole involves its interactions with various biomolecules within the cell . These interactions can lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level . The exact mechanism of action can vary depending on the specific biochemical context and the presence of other functional groups on the 2-Ethyl-1,3,4-oxadiazole molecule .
Temporal Effects in Laboratory Settings
The effects of 2-Ethyl-1,3,4-oxadiazole can change over time in laboratory settings . This can include changes in the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies . The exact temporal effects can vary depending on the specific experimental conditions and the presence of other compounds .
Dosage Effects in Animal Models
The effects of 2-Ethyl-1,3,4-oxadiazole can vary with different dosages in animal models . This can include threshold effects observed in these studies, as well as any toxic or adverse effects at high doses . The exact dosage effects can vary depending on the specific animal model and the presence of other compounds .
Metabolic Pathways
2-Ethyl-1,3,4-oxadiazole may be involved in various metabolic pathways . This can include interactions with various enzymes or cofactors, as well as effects on metabolic flux or metabolite levels . The exact metabolic pathways involved can vary depending on the specific biochemical context and the presence of other compounds .
Transport and Distribution
2-Ethyl-1,3,4-oxadiazole can be transported and distributed within cells and tissues . This can involve interactions with various transporters or binding proteins, as well as effects on its localization or accumulation . The exact transport and distribution mechanisms can vary depending on the specific cellular context and the presence of other compounds .
Subcellular Localization
The subcellular localization of 2-Ethyl-1,3,4-oxadiazole can vary depending on the specific cellular context . This can include any targeting signals or post-translational modifications that direct it to specific compartments or organelles . The exact subcellular localization and its effects on the activity or function of 2-Ethyl-1,3,4-oxadiazole can vary depending on the presence of other compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethyl-1,3,4-oxadiazole typically involves the cyclization of acyl hydrazides. One common method is the reaction of ethyl hydrazinecarboxylate with carboxylic acids or their derivatives under dehydrating conditions. The reaction can be catalyzed by agents such as phosphorus oxychloride or thionyl chloride, which facilitate the removal of water and promote cyclization.
Industrial Production Methods: In an industrial setting, the production of 2-ethyl-1,3,4-oxadiazole may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis. Solvent-free or green chemistry approaches are also being explored to reduce environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Ethyl-1,3,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxadiazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitrogen or carbon atoms of the oxadiazole ring. Common reagents include halogens, alkyl halides, and organometallic compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), alkyl halides, organometallic reagents.
Major Products:
Oxidation: Oxadiazole N-oxides.
Reduction: Amines.
Substitution: Various substituted oxadiazole derivatives.
Comparaison Avec Des Composés Similaires
1,2,4-Oxadiazole: Another isomer of oxadiazole with different substitution patterns and properties.
1,2,3-Oxadiazole: Known for its distinct electronic properties and reactivity.
1,2,5-Oxadiazole (Furazan): Exhibits unique energetic properties and is used in the development of high-energy materials.
Uniqueness of 2-Ethyl-1,3,4-oxadiazole: 2-Ethyl-1,3,4-oxadiazole stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the ethyl group at the second position enhances its lipophilicity and ability to interact with biological membranes. This makes it a valuable compound for drug development and other applications where membrane permeability is crucial.
Propriétés
IUPAC Name |
2-ethyl-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O/c1-2-4-6-5-3-7-4/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHNLWBALDJWTTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40589440 | |
| Record name | 2-Ethyl-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40589440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13148-61-3 | |
| Record name | 2-Ethyl-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40589440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2-ethyl-1,3,4-oxadiazole a potential DNMT inhibitor according to the research?
A: The research paper describes a virtual screening study conducted using the ZINC database to identify potential DNMT inhibitors. [] This approach utilizes computational methods to dock small molecules into the active site of a target protein, in this case, DNMT. Among the screened compounds, 2-ethyl-1,3,4-oxadiazole was identified as a potential inhibitor based on its predicted binding affinity to DNMT. [] It's important to note that this is a preliminary finding from a computational study and further experimental validation is necessary to confirm its actual inhibitory activity against DNMT.
Q2: What structural features of 2-ethyl-1,3,4-oxadiazole might be contributing to its predicted interaction with DNMT?
A: While the study does not explicitly detail the interaction mechanism, it highlights that most of the top-ranked DNMT inhibitors, including 2-ethyl-1,3,4-oxadiazole, contained 5-membered rings within their structures. [] These ring systems often play a crucial role in binding to the active sites of enzymes. Further research involving molecular dynamics simulations and structural analysis of the 2-ethyl-1,3,4-oxadiazole-DNMT complex could provide more detailed insights into the specific interactions responsible for its predicted inhibitory activity.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



